molecular formula C14H9Br2Cl2N3OS B10901844 (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-N-(2,4-dichlorophenyl)hydrazinecarbothioamide

(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-N-(2,4-dichlorophenyl)hydrazinecarbothioamide

Cat. No.: B10901844
M. Wt: 498.0 g/mol
InChI Key: SRDRPAGYZAGPGD-KPSZGOFPSA-N
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Description

2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-N~1~-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-N~1~-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2,4-dichlorophenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Halogenated phenyl groups can participate in nucleophilic substitution reactions, where halogens are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and as a potential lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting diseases involving oxidative stress or requiring specific enzyme inhibition.

Industry

In industrial applications, the compound can be used in the development of new polymers or as a precursor in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The halogenated phenyl groups can enhance binding affinity through halogen bonding, while the hydrazinecarbothioamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-DIBROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-N~1~-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of halogenated phenyl groups and the hydrazinecarbothioamide moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H9Br2Cl2N3OS

Molecular Weight

498.0 g/mol

IUPAC Name

1-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)thiourea

InChI

InChI=1S/C14H9Br2Cl2N3OS/c15-9-3-7(4-10(16)13(9)22)6-19-21-14(23)20-12-2-1-8(17)5-11(12)18/h1-6,22H,(H2,20,21,23)/b19-6+

InChI Key

SRDRPAGYZAGPGD-KPSZGOFPSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)N/N=C/C2=CC(=C(C(=C2)Br)O)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=S)NN=CC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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